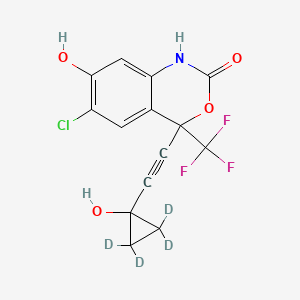
rac 7,14-Dihydroxy Efavirenz-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 7,14-Dihydroxy Efavirenz-d4: is a deuterated analog of rac 7,14-Dihydroxy Efavirenz, which is a metabolite of Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Efavirenz.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac 7,14-Dihydroxy Efavirenz-d4 involves multiple steps, starting from the parent compound Efavirenz. The process typically includes the introduction of deuterium atoms at specific positions to create the deuterated analog. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: : rac 7,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can lead to the formation of deuterated alcohols.
Aplicaciones Científicas De Investigación
rac 7,14-Dihydroxy Efavirenz-d4 is widely used in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of Efavirenz and its metabolites.
Biology: Helps in understanding the metabolic pathways and biological effects of Efavirenz.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Efavirenz.
Industry: Employed in the development of new drugs and therapeutic agents targeting HIV-1.
Mecanismo De Acción
rac 7,14-Dihydroxy Efavirenz-d4 exerts its effects by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of HIV-1, thereby reducing the viral load in patients. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are primarily related to the inhibition of viral replication.
Comparación Con Compuestos Similares
Similar Compounds
rac 7,14-Dihydroxy Efavirenz: The non-deuterated analog of rac 7,14-Dihydroxy Efavirenz-d4.
Efavirenz: The parent compound used in the treatment of HIV-1.
rac 8,14-Dihydroxy Efavirenz-d4: Another deuterated analog with similar properties.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterated form is often preferred in research due to its enhanced stability and ability to provide more accurate data on metabolic pathways.
Propiedades
Fórmula molecular |
C14H9ClF3NO4 |
|---|---|
Peso molecular |
351.70 g/mol |
Nombre IUPAC |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 |
Clave InChI |
KUTVEJICWJIROD-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C1(C(C1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O)([2H])[2H])[2H] |
SMILES canónico |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




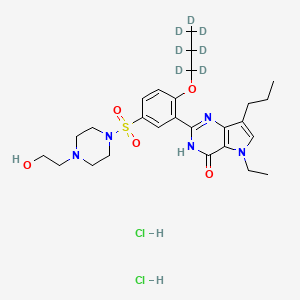

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
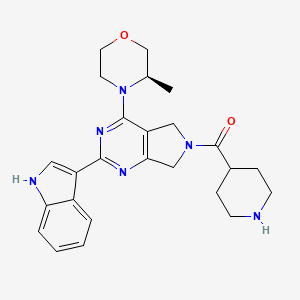
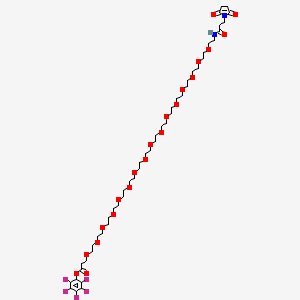
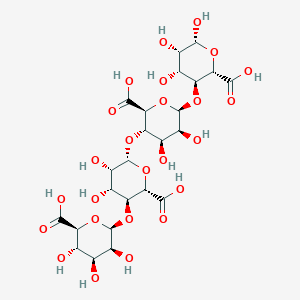


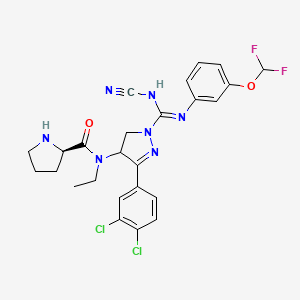
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)


